N-cycloheptyl-3-(phenylthio)propanamide
Description
N-Cycloheptyl-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone with a cycloheptyl group attached to the amide nitrogen and a phenylthio (-SPh) substituent at the 3-position of the propane chain. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-cycloheptyl-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-16(17-14-8-4-1-2-5-9-14)12-13-19-15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIPLSRMGUUBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Amide Nitrogen Substituents
a) N-1'-Phenylethyl-2-(Phenylthio)Propanamide ()
- Structure : Features a phenylethyl group on the amide nitrogen and a phenylthio group at the 2-position.
- Key Differences : The cycloheptyl group in the target compound introduces greater steric bulk compared to the phenylethyl substituent. This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- Synthesis : Prepared via chlorination using N-chlorosuccinimide (NCS) in carbon tetrachloride, yielding 65% product. Similar methods could apply to the target compound .
b) N-Methyl-3-(1-(Phenylthio)Cyclopentyl)Propanamide ()
- Structure : Contains a methyl group on the amide nitrogen and a cyclopentyl ring fused to the phenylthio group.
- The cyclopentyl-thioether linkage in this analog may alter conformational flexibility .
c) Propanamide Derivatives with Alkenyl Chains ()
- Examples : N-4-Pentenyl and N-7-octenyl analogs.
- Key Differences : Linear alkenyl chains on the amide nitrogen increase flexibility but reduce steric hindrance compared to the rigid cycloheptyl group. This impacts both pharmacokinetics and synthetic complexity .
Variations in Sulfur-Containing Substituents
a) (E)-2-(Hydroxyimino)-3-(Naphthalen-2-yl)-N-(2-((Phenylthio)Selanyl)Ethyl)Propanamide (9c, )
- Structure: Replaces sulfur with selenium in the phenylthio group and introduces a hydroxyimino moiety.
- The hydroxyimino group adds hydrogen-bonding capability, absent in the target compound .
b) N-(5,6-Methylenedioxybenzothiazole-2-yl) Derivatives ()
- Structure : Incorporates a benzothiazole ring and substituted thio/piperazine groups.
- Key Differences: The benzothiazole moiety confers aromaticity and planar rigidity, contrasting with the non-aromatic cycloheptyl group in the target compound. Such differences influence binding to biological targets like enzymes or receptors .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
